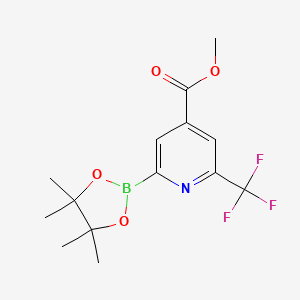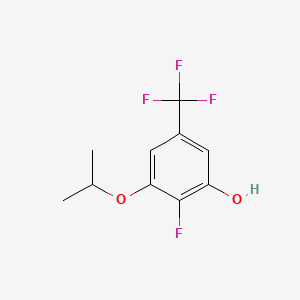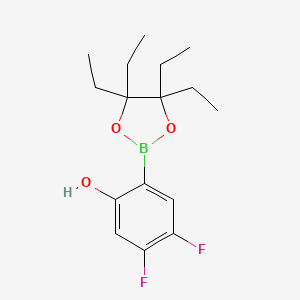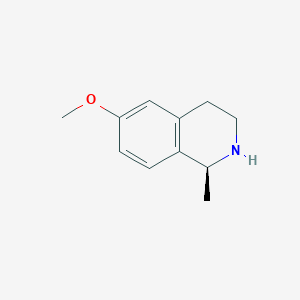![molecular formula C17H21N3O3S B14031124 Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C17H21N3O3S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It features a benzo[d]thiazole core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate typically involves the reaction of 2-(tert-butoxycarbonyl-amino)benzo[d]thiazole-6-carboxylic acid with pyrrolidine in the presence of coupling reagents such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in tetrahydrofuran (THF) at room temperature for about one hour. The product is then isolated by extraction and precipitation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzo[d]thiazole ring.
Oxidation and Reduction:
Common Reagents and Conditions
Coupling Reagents: EDC and HOBt are commonly used in the synthesis of this compound.
Solvents: Tetrahydrofuran (THF) is a preferred solvent for the reaction.
Major Products
The primary product of the synthesis is tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate itself. Further reactions can lead to derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The benzo[d]thiazole core is known to bind to multiple receptors, which could be a potential pathway for its action .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate: Shares a similar structural motif with a thiazole ring.
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate: Another compound with a benzo[d]thiazole core.
Uniqueness
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C17H21N3O3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
tert-butyl N-[6-(pyrrolidine-1-carbonyl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)23-16(22)19-15-18-12-7-6-11(10-13(12)24-15)14(21)20-8-4-5-9-20/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19,22) |
Clé InChI |
VJBULGFITURQHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


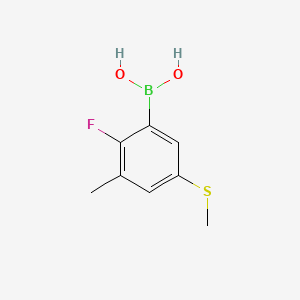
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
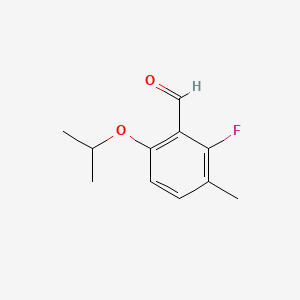
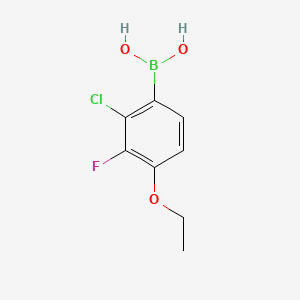
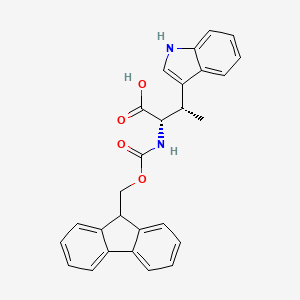
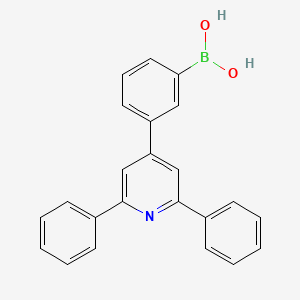
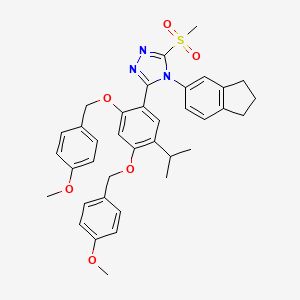
![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
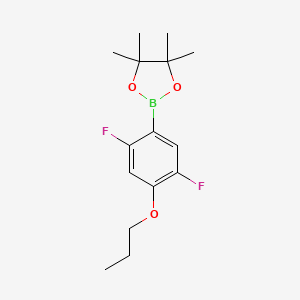
palladium(II)](/img/structure/B14031108.png)
